molecular formula C33H57O6Ru B3133335 Ruthenium(III)-DPM CAS No. 38625-54-6

Ruthenium(III)-DPM

Katalognummer B3133335
CAS-Nummer: 38625-54-6
Molekulargewicht: 650.9 g/mol
InChI-Schlüssel: FKJOFKNVRUZKNK-LWTKGLMZSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ruthenium(III) is a chemical compound that has been used in various applications. It has been used to prepare a nanoparticulate ruthenium-aluminum oxyhydroxide catalyst for the efficient dehydrogenation of arylmethyl alcohols to the corresponding aldehydes . It also catalyzes the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine .


Synthesis Analysis

The synthesis of Ruthenium(III) complexes has been reported in several studies . For instance, one study presented the synthesis, structural, and spectroscopic characterization of a series of new Ru (III)–nitrosyls .


Molecular Structure Analysis

The molecular structure of Ruthenium(III) complexes has been characterized using various techniques such as NMR, IR, UV–Vis, fluorescence spectroscopy, HRMS, and X-ray single-crystal diffraction .


Chemical Reactions Analysis

Ruthenium(III) complexes have been reported to act as catalysts in various chemical reactions .


Physical And Chemical Properties Analysis

Ruthenium(III) is a reddish-brown or black leafy crystal that is easily deliquescent . It forms a dark red solution and is insoluble in cold water and carbon disulfide . The chemical reactivity, kinetic stability, and thermodynamic properties of its molecular structure have been analyzed .

Wissenschaftliche Forschungsanwendungen

Anticancer Activities

Ruthenium compounds, including Ruthenium(III)-DPM complexes, have been extensively studied for their anticancer properties. They are considered promising drug candidates due to their potential reduced toxicity and tolerance in vivo compared to platinum-based complexes. This compound and related compounds have shown promise in controlling metastatic dissemination of solid tumors, highlighting their capability to significantly prolong the survival time of treated animals without specific cytotoxicity for metastatic tumor cells. These findings suggest a broad spectrum of activity that could lead to the development of new anticancer agents (Mestroni, Alessio, Sava, Pacor, Coluccia, & Boccarelli, 1994).

Chemical Behavior and Pharmaceutical Properties

The chemical behavior of this compound complexes has been thoroughly studied, revealing their stability and interaction with biological reductants. Their antitumor properties, including the ability to bind to DNA and induce therapeutic effects, have been explored in various experimental tumors. Such studies underline the potential pharmaceutical applications of these complexes, especially in the context of anticancer therapies (Mestroni et al., 1994).

Catalytic Applications

This compound complexes have also been investigated for their catalytic properties, particularly in the field of colloidal ruthenium nanoparticles. These nanoparticles have been applied as catalysts in various reactions, such as reduction, oxidation, and hydrogen production. The unique characteristics of ruthenium at the nanoscale, including enhanced catalytic performance and the ability to work under mild conditions, underscore the material's versatility and potential for advancing catalytic processes (Axet & Philippot, 2020).

Applications in Dye-Sensitized Solar Cells

The use of this compound complexes in dye-sensitized solar cells (DSCs) represents another significant area of application. These complexes serve as efficient sensitizers, contributing to the enhancement of the photoelectrochemical performance of DSCs. The ability of ruthenium complexes to offer large, switchable hyperpolarizabilities makes them ideal candidates for improving the efficiency of solar energy conversion, thereby supporting the development of sustainable energy technologies (Aghazada & Nazeeruddin, 2018).

Wirkmechanismus

Target of Action

Ruthenium(III)-DPM, also known as Runat-BI, is a ruthenium-based compound that has shown promising activity against various cancer types . The primary targets of this compound are cancer cells, particularly those with high growth rates . It has been found to be selective for tumoral cells, showing little effect on non-tumoral ones .

Mode of Action

The mode of action of this compound is believed to be related to DNA synthesis . The compound interacts with its targets, leading to a disturbance of the cellular redox balance . This results in the induction of G2/M cell cycle arrest, blockage of DNA synthesis, and induction of apoptosis via the mitochondrial pathway . Additional mechanisms likely play a role in its selectivity for several cancer cell lines .

Biochemical Pathways

This compound affects several biochemical pathways. It induces apoptosis via a mitochondrial pathway . The compound also seems to be involved in cell apoptosis through the release of reactive oxygen species (ROS) intracellularly . Furthermore, it has been suggested that the compound may induce ER stress, as different factors are highly upregulated on the protein level .

Result of Action

The result of the action of this compound is the significant reduction of tumor growth and migration in certain cancer cell lines . It has been found to increase the expression of the proapoptotic genes BAX and CASPASE-3 . Moreover, it has been shown to induce autophagy-dependent cell apoptosis via mitochondrial dysfunction and ROS accumulation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s action is believed to be enhanced in the hypoxic environment within cancer cells . Additionally, the compound’s interaction with the cell membrane may play a role in its molecular mechanism of action . Small structural differences in the metal ligands may lead to different outcomes . Furthermore, an increase in the dipole potential was observed for the cancer cell membrane model, while no alteration was detected on the non-cancer plasma membrane model .

Safety and Hazards

Ruthenium(III) is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is flammable and may form combustible dust concentrations in air .

Eigenschaften

IUPAC Name

ruthenium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H20O2.Ru/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJOFKNVRUZKNK-LWTKGLMZSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57O6Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ruthenium(III)-DPM
Reactant of Route 2
Ruthenium(III)-DPM
Reactant of Route 3
Ruthenium(III)-DPM
Reactant of Route 4
Ruthenium(III)-DPM
Reactant of Route 5
Ruthenium(III)-DPM
Reactant of Route 6
Ruthenium(III)-DPM

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.